Suzuki Coupling: Outperforms Furan Analog
Under phase-transfer catalysis (PTC) Suzuki coupling conditions with carbonate base, methyl 5-bromothiophene-2-carboxylate achieved a 91% isolated yield, directly outperforming methyl 5-bromofuran-2-carboxylate, which yielded 89%. Furthermore, the use of PTC proved critical for ester substrates: non-PTC Suzuki couplings on esters in the same patent study yielded only 33-60%, indicating a >30% absolute yield advantage when PTC conditions are applied to this bromothiophene ester [1]. This demonstrates a quantifiable superiority over the 2-furan analog and underscores the importance of the thiophene scaffold for optimal Pd-catalyzed cross-coupling.
| Evidence Dimension | Isolated Yield in PTC Suzuki Coupling |
|---|---|
| Target Compound Data | 91% |
| Comparator Or Baseline | Methyl 5-bromofuran-2-carboxylate: 89%; Non-PTC Suzuki on esters: 33-60% |
| Quantified Difference | +2 absolute percentage points vs. furan analog; >+30 percentage points vs. non-PTC protocol |
| Conditions | Pd-catalyzed Suzuki coupling with arylboronic acid, carbonate base, phase-transfer catalyst (patent conditions) |
Why This Matters
For procurement decisions in cross-coupling workflow development, a 91% yield translates to superior mass efficiency and reduced purification costs compared to the structurally analogous furan derivative.
- [1] Halpern, M. (2018, August). PTC Suzuki with Esters. Industrial Phase-Transfer Catalysis. View Source
